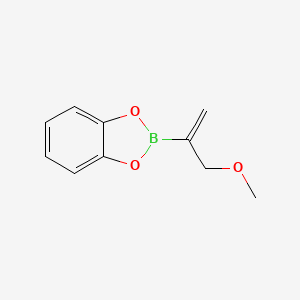
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a benzodioxole moiety fused with an oxadiazole ring, which is further connected to a phenylamine group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole and phenylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, while the phenylamine group can be attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for catalyst optimization in the cross-coupling reactions .
化学反应分析
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: A compound with potential anticancer activity.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine is unique due to its combination of a benzodioxole moiety with an oxadiazole ring and a phenylamine group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its potential therapeutic applications make it a compound of significant interest .
属性
CAS 编号 |
67829-21-4 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-yl)-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15-18-17-14(21-15)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,16,18) |
InChI 键 |
UQRGDXNZCZWZES-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



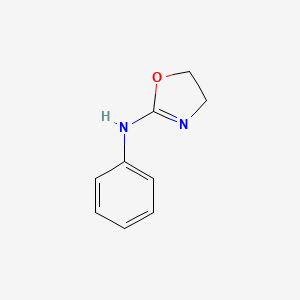
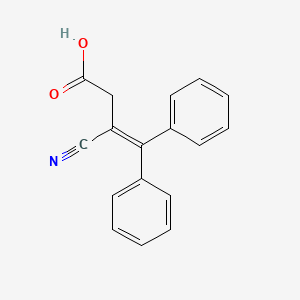


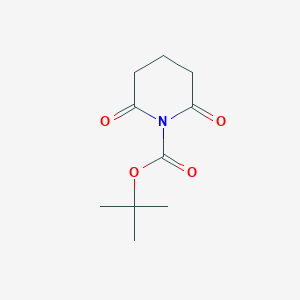

![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
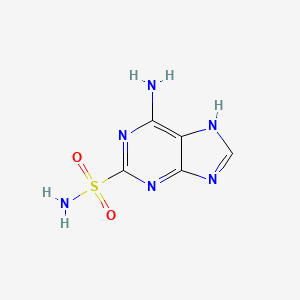
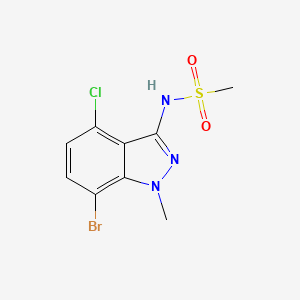
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
